molecular formula C19H23N7O B2819005 6-cyclopropyl-2-[4-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)cyclohexyl]-2,3-dihydropyridazin-3-one CAS No. 2198583-59-2

6-cyclopropyl-2-[4-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)cyclohexyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2819005
CAS No.: 2198583-59-2
M. Wt: 365.441
InChI Key: LJNYAGGTLIIEKH-UHFFFAOYSA-N
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Description

6-cyclopropyl-2-[4-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)cyclohexyl]-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in targeting specific enzymes and receptors involved in various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-2-[4-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)cyclohexyl]-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the cyclohexyl and cyclopropyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-2-[4-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)cyclohexyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclohexyl and pyrazolo[3,4-d]pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-CPBA in dichloromethane.

    Reduction: LiAlH4 in ether or NaBH4 in methanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

6-cyclopropyl-2-[4-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)cyclohexyl]-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the pyrazolo[3,4-d]pyrimidine core and have similar biological activities.

    Cyclohexyl-substituted pyridazines: These compounds have a cyclohexyl group attached to the pyridazine ring, similar to the target compound.

Uniqueness

6-cyclopropyl-2-[4-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)cyclohexyl]-2,3-dihydropyridazin-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in scientific research and drug development.

Biological Activity

6-Cyclopropyl-2-[4-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)cyclohexyl]-2,3-dihydropyridazin-3-one, identified by its CAS number 2198583-59-2, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula of the compound is C19H23N7OC_{19}H_{23}N_{7}O with a molecular weight of 365.4 g/mol. The structure features a cyclopropyl group and a pyrazolo[3,4-d]pyrimidine moiety, which are known to contribute to diverse biological activities.

PropertyValue
CAS Number2198583-59-2
Molecular FormulaC₁₉H₂₃N₇O
Molecular Weight365.4 g/mol

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant inhibitory activity against various kinases, particularly those involved in cancer progression. For instance, studies have shown that derivatives of this scaffold can act as dual inhibitors of EGFR and VEGFR2 with IC50 values ranging from 0.3 to 24 µM. These interactions are crucial for their anticancer effects as they inhibit cell proliferation and induce apoptosis in tumor cells .

Anticancer Activity

A notable study demonstrated that a related compound effectively inhibited tumor growth in MCF-7 breast cancer cells. It induced apoptosis and suppressed cell migration while affecting cell cycle progression leading to DNA fragmentation. This suggests that the compound may have similar potential in targeting cancer cells due to its structural attributes .

Antiparasitic Activity

Another area of interest is the compound's potential against parasitic diseases such as visceral leishmaniasis. Research has highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in inhibiting Leishmania species in vitro and in vivo, showcasing their promise as therapeutic agents against this neglected tropical disease .

Case Study 1: Cancer Cell Inhibition

In vitro studies on MCF-7 cells treated with the compound showed:

  • Tumor Growth Inhibition : Significant reduction in cell viability.
  • Apoptosis Induction : Increased markers for apoptosis.
  • Cell Cycle Arrest : G1 phase arrest leading to decreased proliferation.

These findings underscore the compound's potential as a chemotherapeutic agent.

Case Study 2: Efficacy Against Visceral Leishmaniasis

In vivo models demonstrated that compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold exhibited:

  • Oral Efficacy : Effective when administered orally in mouse models.
  • Potency : Showed significant activity against L. donovani with optimized pharmacokinetic properties.

This highlights the versatility of the compound beyond oncology applications.

Properties

IUPAC Name

6-cyclopropyl-2-[4-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]cyclohexyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O/c1-25-19-15(10-22-25)18(20-11-21-19)23-13-4-6-14(7-5-13)26-17(27)9-8-16(24-26)12-2-3-12/h8-14H,2-7H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNYAGGTLIIEKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NC3CCC(CC3)N4C(=O)C=CC(=N4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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